molecular formula C19H14F2N6O3 B2866386 N-(2,4-difluorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847386-90-7

N-(2,4-difluorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2866386
CAS No.: 847386-90-7
M. Wt: 412.357
InChI Key: WTSQAYJALIMOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14F2N6O3 and its molecular weight is 412.357. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives of the mentioned compound, have been identified as selective ligands for the translocator protein (18 kDa) suitable for positron emission tomography (PET) imaging. The research demonstrated the successful radiosynthesis of these compounds, highlighting their potential in medical imaging and neuroscience research (Dollé et al., 2008).

Potential Antiasthma Agents In another study, triazolopyrimidines were investigated for their role as mediator release inhibitors, indicating their potential as antiasthma agents. The research involved the preparation of these compounds and their structure-activity relationship evaluation, suggesting their application in designing new therapies for asthma (Medwid et al., 1990).

Anticancer Effects and Toxicity Modification Modifications of triazolopyrimidines to reduce their toxicity while retaining anticancer effects were explored, indicating their utility as anticancer agents with lower adverse effects. This study specifically focused on replacing the acetamide group with alkylurea in the compound structure, showing significant antiproliferative activities against human cancer cell lines (Wang et al., 2015).

Anticancer and Antimicrobial Activity The synthesis of analogs of triazolophthalazines and their evaluation for anticancer and antimicrobial activities were also reported. This research underscores the broad spectrum of biological applications of these compounds, from treating cancer to combating microbial infections (Kumar et al., 2019).

Adenosine Receptor Antagonists Derivatives of triazolopyrimidines, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amines, have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. These findings point to their potential applications in developing therapies for disorders related to adenosine signaling (Kumar et al., 2011).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O3/c1-30-13-5-3-12(4-6-13)27-18-17(24-25-27)19(29)26(10-22-18)9-16(28)23-15-7-2-11(20)8-14(15)21/h2-8,10H,9H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSQAYJALIMOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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